1-phenethyl-1H-benzo[d]imidazol-2(3H)-one

Lipophilicity Drug-likeness Physicochemical properties

1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 240143-41-3; synonym: 1,3-dihydro-1-(2-phenylethyl)-2H-benzimidazol-2-one; molecular formula C₁₅H₁₄N₂O; MW 238.28 g/mol) is an N1-phenethyl-substituted benzimidazol-2-one, a privileged scaffold in medicinal chemistry. The benzimidazol-2-one core is a substructure of several marketed drugs (Domperidone, Droperidol, Pimozide, Flibanserin).

Molecular Formula C15H14N2O
Molecular Weight 238.29
CAS No. 240143-41-3
Cat. No. B2369891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenethyl-1H-benzo[d]imidazol-2(3H)-one
CAS240143-41-3
Molecular FormulaC15H14N2O
Molecular Weight238.29
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C3=CC=CC=C3NC2=O
InChIInChI=1S/C15H14N2O/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18)
InChIKeyPBAGJXUKLXPDRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 240143-41-3): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 240143-41-3; synonym: 1,3-dihydro-1-(2-phenylethyl)-2H-benzimidazol-2-one; molecular formula C₁₅H₁₄N₂O; MW 238.28 g/mol) is an N1-phenethyl-substituted benzimidazol-2-one, a privileged scaffold in medicinal chemistry . The benzimidazol-2-one core is a substructure of several marketed drugs (Domperidone, Droperidol, Pimozide, Flibanserin) [1]. This compound incorporates a two-carbon ethyl spacer between the benzimidazolone nitrogen and the terminal phenyl ring, distinguishing it from the direct N-phenyl (CAS 14813-85-5) and N-benzyl (CAS 28643-53-0) analogs. Its computed logP of 2.57 and topological polar surface area (tPSA) of 37.79 Ų place it in a favorable drug-like property space (Lipinski rule of 5 compliant). The compound is a synthetic building block amenable to further N3-functionalization or core substitution, with reported use in patented bromodomain inhibitor scaffolds [2].

Why N1-Phenethyl Benzimidazol-2-one Cannot Be Casually Replaced by N-Phenyl or N-Benzyl Analogs in Structure- and Property-Driven Research


Substituting the N1-phenethyl group of 240143-41-3 with a shorter N-phenyl or N-benzyl linker produces measurable changes in lipophilicity and molecular flexibility that alter drug-likeness parameters, target engagement, and metabolic susceptibility. For the benzimidazol-2-one class, SAR studies from independent HIV-1 reverse transcriptase inhibitor programs demonstrate that the nature of the N1 substituent—chain length, flexibility, and aryl geometry—significantly influences both inhibitory potency (nanomolar IC₅₀ shifts) and cytotoxicity profiles [1][2]. In the 5-HT₄ receptor benzimidazolone-carboxamide series, changing the N3-alkyl substituent from ethyl through isopropyl to cyclopropyl reversed the pharmacological profile from antagonist to partial agonist (pKb 6.19–7.73 vs. i.a. 0.70–0.94), confirming that subtle alkyl/arylalkyl variations at the benzimidazolone nitrogen produce non-linear SAR . Thus, assuming interchangeability among N1-substituted benzimidazol-2-ones without empirical verification introduces risk of unexpected potency loss, selectivity shift, or off-target activity.

1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one (240143-41-3): Evidence-Based Differentiators vs. Closest N1-Substituted Benzimidazol-2-one Analogs


Lower Lipophilicity (logP 2.57) Despite Higher Molecular Weight vs. N-Phenyl and N-Benzyl Benzimidazol-2-one Comparators: Implications for Aqueous Solubility and Metabolic Clearance

Compound 240143-41-3 exhibits a computed logP of 2.57, which is 0.15–0.22 log units lower than the N-phenyl analog (CAS 14813-85-5; logP 2.73 ) and the N-benzyl analog (CAS 28643-53-0; logP 2.79 ), despite having a higher molecular weight (238.28 vs. 210.23 and 224.26 g/mol, respectively) . This counter-trend arises because the two-carbon ethyl spacer inserts conformational flexibility that partially disrupts the planar hydrophobic surface area, reducing the effective logP contribution relative to the directly attached phenyl or benzyl groups. Lower logP within the same scaffold family correlates with improved aqueous solubility and potentially reduced CYP-mediated oxidative clearance, a critical consideration for compounds intended for in vivo pharmacology [1].

Lipophilicity Drug-likeness Physicochemical properties

Increased Conformational Flexibility: The Two-Carbon Ethyl Spacer Introduces Distinct Rotatable Bond Count and Receptor Adaptation Potential vs. N-Phenyl and N-Benzyl Analogs

The phenethyl substituent of 240143-41-3 introduces three rotatable bonds (N–CH₂–CH₂–Ph) between the benzimidazolone core and the terminal phenyl ring, compared to one rotatable bond for the N-phenyl analog (N–Ph) and two for the N-benzyl analog (N–CH₂–Ph) [1]. This additional torsional degree of freedom enables the terminal phenyl to sample a broader spatial volume, which class-level SAR from HIV-1 NNRTI benzimidazolone series indicates can modulate the fit within hydrophobic enzyme pockets (e.g., the NNIBP of HIV-1 reverse transcriptase) and alter resistance mutation susceptibility [2]. In the 5-HT₄ receptor benzimidazolone-carboxamide series, the optimal two-methylene chain between the benzimidazolone and the basic amine was explicitly identified as critical for maximizing receptor affinity (Kᵢ 6.7–75.4 nM) and determining antagonist vs. partial agonist functional activity (pKb 6.19–7.73 vs. i.a. 0.70–0.94) . While the chain in that series connects via a carboxamide linker rather than a direct N-alkyl, the underlying principle—that a two-carbon spacer optimizes pharmacophore geometry—is consistent with the structural design rationale for the phenethyl substituent in 240143-41-3.

Molecular flexibility Conformational entropy SAR

Benzimidazol-2-one Carbonyl Confers Hydrogen-Bond Acceptor Capability Absent in Benzimidazole Analogs: Impact on Target Binding and Physicochemical Profile

The 2-oxo group of 240143-41-3 contributes a hydrogen-bond acceptor (HBA) site and maintains a tPSA of 37.79 Ų , compared to the benzimidazole analog 1-(2-phenylethyl)-1H-benzimidazole (CAS 22492-13-3) which lacks the carbonyl and has an estimated tPSA of approximately 17.8 Ų (based on benzimidazole core tPSA of ~17 Ų plus N-alkyl contributions) [1]. The tPSA differential of ~20 Ų is significant: in CNS drug design, a tPSA below 60–70 Ų is generally favorable for passive brain penetration, but a tPSA below 40 Ų is associated with increased risk of hERG binding and phospholipidosis [2]. The intermediate tPSA of 37.79 Ų positions 240143-41-3 in a range that may balance permeability with off-target safety. Additionally, the carbonyl enables key hydrogen-bond interactions with catalytic residues in enzyme targets; in the benzimidazolone NNRTI series, the 2-oxo group participates in a conserved hydrogen-bond network with the RT backbone, a feature absent in benzimidazole analogs [3].

Hydrogen bonding PSA Scaffold hopping

Patent-Validated Scaffold Utility: The Phenethyl-Benzimidazol-2-one Core in Bromodomain (BRD4) Inhibitor Design Demonstrates Sub-100 nM Potency When Further Functionalized

US Patent 9918990 (Incyte Corp.) discloses potent BRD4 inhibitors in which the 1-phenethyl-1,3-dihydro-2H-benzimidazol-2-one core is explicitly exemplified. Specifically, Example 63—4-(cyclobutylmethoxy)-1-methyl-5-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)-3-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one—achieved an IC₅₀ of 100 nM in the BRD4-BD1/BD2 TR-FRET assay [1]. This demonstrates that the phenethyl-benzimidazol-2-one substructure is compatible with sub-micromolar target engagement when elaborated with appropriate auxiliary pharmacophores. While the patent does not disclose the unelaborated 240143-41-3 as an active compound, its use as a key synthetic intermediate or core scaffold in a BRD4 inhibitor program validates its procurement relevance for medicinal chemistry groups pursuing epigenetic targets. In contrast, the corresponding N-phenyl or N-benzyl benzimidazol-2-one cores were not the primary scaffolds in this particular patent series, suggesting a specific fit of the phenethyl geometry within the bromodomain acetyl-lysine binding pocket.

Epigenetics Bromodomain inhibition Patent scaffold

N1-Substituent Nature Critically Determines Anti-HIV-1 Potency in Benzimidazol-2-one NNRTI Series: Class-Level Precedent for Non-Interchangeability

In the benzimidazol-2-one NNRTI series by Monforte et al. (2010), N1-aryl substitution patterns were systematically varied, demonstrating that the nature and position of substituents on the N1-phenyl ring produced compounds with HIV-1 RT inhibitory activity ranging from inactive to low nanomolar IC₅₀ values, with concomitant variation in cytotoxicity (CC₅₀) and selectivity index [1]. SAR studies from CNR-IRIS further confirm that 'the nature of the substituents at N(1) significantly influenced the anti-HIV activity of this class of potent antiretroviral agents' [2]. While 240143-41-3 itself was not tested in these series, the class-level SAR establishes that N1-substitution identity is a primary driver of both potency and safety margin in the benzimidazol-2-one chemotype. This reinforces that N1-phenyl, N1-benzyl, and N1-phenethyl variants should be treated as distinct chemotype entries rather than interchangeable equivalents.

HIV-1 NNRTI Benzimidazolone SAR

Phenethyl Substituent Featured in Dopaminergic and Antihypertensive Benzimidazol-2-one Patent Literature, Supporting Broad Biological Annotation of This Substituent Class

European Patent EP 0175525 A1 (1986) discloses 7-[2-(dialkylamino)ethyl]-4-hydroxy-1,3-benzimidazol-2-ones as D₂-dopamine agonists with antihypertensive activity, wherein the N1-substituent is defined to include phenethyl among preferred embodiments [1]. Additionally, US 3927014 specifically names phenethyl as a permissible R₁ substituent in substituted mercapto-benzimidazole derivatives, alongside phenyl, benzyl, methyl, and ethyl [2]. The inclusion of phenethyl in multiple patent genus claims across distinct therapeutic indications (CNS, cardiovascular, anti-infective) suggests that this substituent provides a broadly enabling hydrophobic-aromatic interaction capable of adapting to diverse protein binding pockets, a property not universally shared by shorter or more rigid N1-substituents.

Dopamine receptor Antihypertensive Patent SAR

Optimal Procurement and Application Scenarios for 1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one (240143-41-3) Based on Verified Evidence


Scaffold for Epigenetic Bromodomain (BRD4) and BET Family Inhibitor Lead Optimization

US Patent 9918990 demonstrates that the 1-phenethyl-benzimidazol-2-one core can be elaborated into sub-100 nM BRD4 inhibitors [1]. Medicinal chemistry groups pursuing BRD4 or pan-BET bromodomain inhibitors should prioritize 240143-41-3 as the specific N1-substitution isomer for core scaffold diversification, as the phenethyl geometry was explicitly selected over N-benzyl or N-phenyl variants in this patent series. The lower logP (2.57) of 240143-41-3 relative to N-benzyl (2.79) may also provide a pharmacokinetic advantage during lead optimization by reducing metabolic liability.

N1-Substituent SAR Matrix Expansion for HIV-1 NNRTI Benzimidazol-2-one Programs

The benzimidazol-2-one NNRTI class has yielded compounds with nanomolar anti-HIV-1 potency and activity against clinically relevant RT mutants [2][3]. The N1-substituent is a primary determinant of both potency and resistance profile. 240143-41-3 provides a three-carbon-spacer phenethyl variant (N–CH₂–CH₂–Ph) that is structurally distinct from the directly attached N-phenyl and the one-carbon-spacer N-benzyl variants previously explored. Incorporating 240143-41-3 into a systematic N1-substituent SAR matrix enables interrogation of spacer-length effects on RT binding pocket accommodation and resistance mutation susceptibility.

Physicochemical Property-Driven Fragment or Building Block Selection for CNS Drug Discovery

With a tPSA of 37.79 Ų and logP of 2.57, 240143-41-3 occupies a favorable CNS drug-like property space (tPSA < 60 Ų, logP 1–3) [4]. It is amenable to further functionalization at the N3-position (currently unsubstituted) and at positions 4–7 of the benzimidazolone aromatic ring. For CNS programs targeting receptors where benzimidazol-2-one derivatives have shown activity (D₂, 5-HT₄, M₁ mAChR), 240143-41-3 offers a synthetically tractable starting point with a balanced polarity profile that neither N-phenyl (logP 2.73, tPSA 38.05) nor N-benzyl (logP 2.79, tPSA 38.05) analogs fully replicate, due to the ethyl spacer's unique contribution to both conformational entropy and logP modulation .

Synthetic Intermediate for 1,3-Disubstituted Benzimidazol-2-one Libraries via N3-Alkylation/Acylation

240143-41-3 bears a free NH at the N3-position (the 3-position of the benzimidazol-2-one ring), enabling selective N3-alkylation, acylation, or sulfonylation to generate 1,3-disubstituted benzimidazol-2-one libraries. The presence of the N1-phenethyl group pre-installed as a hydrophobic-aromatic anchor simplifies library synthesis by eliminating one variable from the diversity matrix, allowing focused exploration of N3-substituent effects on target affinity and selectivity. This is particularly advantageous for academic and industrial high-throughput chemistry workflows where controlling scaffold complexity is essential for SAR deconvolution .

Quote Request

Request a Quote for 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.